molecular formula C23H20BrClN2O3 B4975122 methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate CAS No. 119935-36-3

methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate

Cat. No. B4975122
CAS RN: 119935-36-3
M. Wt: 487.8 g/mol
InChI Key: IVSFRRJBGAQAIA-UHFFFAOYSA-N
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Description

Methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate, also known as BCI-121, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been investigated for its potential applications in various scientific research fields. One area of interest is in the development of anticancer drugs. Studies have shown that methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

Mechanism of Action

The mechanism of action of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate leads to the activation of various signaling pathways that result in the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects
methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to have various biochemical and physiological effects. In cancer cells, methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In addition, methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. Inflammatory cells treated with methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate exhibit reduced production of inflammatory cytokines, which can lead to the suppression of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is its high potency against cancer cells, which makes it a promising candidate for the development of anticancer drugs. In addition, methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to have low toxicity in normal cells, which is important for the development of safe and effective drugs. However, one limitation of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate. One area of interest is in the development of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate in combination with other anticancer drugs for improved efficacy. Additionally, the potential use of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate in the treatment of other diseases, such as Alzheimer's disease, is an area of interest for future research.

Synthesis Methods

The synthesis of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate involves a series of chemical reactions that include the coupling of 5-bromo-2-aminobenzoyl chloride with benzylamine, followed by the reaction with glycine methyl ester hydrochloride. The final product is obtained through purification and crystallization processes. This synthesis method has been optimized to produce high yields of methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate with high purity.

properties

IUPAC Name

methyl 2-[[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSFRRJBGAQAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923145
Record name N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119935-36-3
Record name Glycine, N-((5-bromo-2-((2-chlorobenzoyl)amino)phenyl)phenylmethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119935363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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